molecular formula C10H16N2O2 B8108906 rel-(4aR,7aR)-4-(cyclopropylmethyl)hexahydropyrrolo[3,4-b][1,4]oxazin-3(2H)-one

rel-(4aR,7aR)-4-(cyclopropylmethyl)hexahydropyrrolo[3,4-b][1,4]oxazin-3(2H)-one

Cat. No.: B8108906
M. Wt: 196.25 g/mol
InChI Key: IDMHQXAYVWLYIC-RKDXNWHRSA-N
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Description

rel-(4aR,7aR)-4-(cyclopropylmethyl)hexahydropyrrolo[3,4-b][1,4]oxazin-3(2H)-one: is a complex organic compound characterized by its unique hexahydropyrrolo[3,4-b][1,4]oxazine ring structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and structural complexity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rel-(4aR,7aR)-4-(cyclopropylmethyl)hexahydropyrrolo[3,4-b][1,4]oxazin-3(2H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Cyclization Reaction: The formation of the hexahydropyrrolo[3,4-b][1,4]oxazine ring can be achieved through a cyclization reaction involving a suitable amine and an epoxide.

    Functional Group Modification: Introduction of the cyclopropylmethyl group is often accomplished via alkylation reactions using cyclopropylmethyl halides under basic conditions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace leaving groups in the molecule, often facilitated by catalysts or under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

    Solvents: Dichloromethane, ethanol, tetrahydrofuran.

Major Products

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, rel-(4aR,7aR)-4-(cyclopropylmethyl)hexahydropyrrolo[3,4-b][1,4]oxazin-3(2H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies.

Biology

Biologically, this compound is studied for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, research is focused on its potential therapeutic applications

Industry

Industrially, the compound is explored for its applications in the synthesis of fine chemicals and advanced materials. Its reactivity and structural features make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of rel-(4aR,7aR)-4-(cyclopropylmethyl)hexahydropyrrolo[3,4-b][1,4]oxazin-3(2H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to biological effects. The specific pathways involved depend on the nature of the target and the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • rel-(4aR,7aR)-4-(methyl)hexahydropyrrolo[3,4-b][1,4]oxazin-3(2H)-one
  • rel-(4aR,7aR)-4-(ethyl)hexahydropyrrolo[3,4-b][1,4]oxazin-3(2H)-one
  • rel-(4aR,7aR)-4-(propyl)hexahydropyrrolo[3,4-b][1,4]oxazin-3(2H)-one

Uniqueness

The uniqueness of rel-(4aR,7aR)-4-(cyclopropylmethyl)hexahydropyrrolo[3,4-b][1,4]oxazin-3(2H)-one lies in its cyclopropylmethyl group, which imparts distinct steric and electronic properties. This differentiates it from similar compounds and may influence its reactivity and biological activity.

By understanding the detailed aspects of this compound, researchers can explore its full potential in various scientific and industrial applications

Properties

IUPAC Name

(4aR,7aR)-4-(cyclopropylmethyl)-5,6,7,7a-tetrahydro-4aH-pyrrolo[3,4-b][1,4]oxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2/c13-10-6-14-9-4-11-3-8(9)12(10)5-7-1-2-7/h7-9,11H,1-6H2/t8-,9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDMHQXAYVWLYIC-RKDXNWHRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C3CNCC3OCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1CN2[C@@H]3CNC[C@H]3OCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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